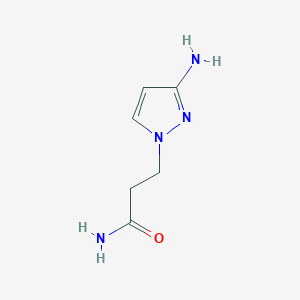![molecular formula C14H17N3O2 B1525559 N-[(5-フェニル-1,3,4-オキサジアゾール-2-イル)メチル]オキサン-3-アミン CAS No. 1274705-14-4](/img/structure/B1525559.png)
N-[(5-フェニル-1,3,4-オキサジアゾール-2-イル)メチル]オキサン-3-アミン
説明
“N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” is a compound that has been studied in the context of its photophysical properties . It has been used as an ancillary ligand in iridium complexes, which have shown significant performance differences .
Chemical Reactions Analysis
The compound has been used in the formation of iridium complexes, which have shown significant performance differences . The compound’s performance can be attributed to its favorable charge transport properties .
科学的研究の応用
抗増殖剤
1,3,4-オキサジアゾール部分を有する化合物、「N-[(5-フェニル-1,3,4-オキサジアゾール-2-イル)メチル]オキサン-3-アミン」などの化合物は、異なる細胞株に対する抗増殖活性について評価されてきました。 これらには、MTTアッセイなどのアッセイを使用して細胞増殖阻害を測定するHeLa、HepG2、およびCaco-2が含まれます 。オキサジアゾール環の存在は、生物学的標的に作用して細胞分裂を阻害するため、活性に不可欠です。
光物理学的研究
光物理学的研究の分野では、オキサジアゾールの誘導体が、イリジウム錯体の特性を研究するために使用されてきました 。これらの錯体は、有機発光ダイオード(OLED)における潜在的な用途のために重要です。オキサジアゾール誘導体は、補助配位子として機能し、OLED材料の性能にとって重要な、電子構造と発光スペクトルに影響を与えます。
抗ウイルス研究
オキサジアゾール誘導体は、ホノキオールアナログに組み込まれて、新しい抗ウイルス分子を開発してきました。 これらの誘導体は、SARS-CoV-2擬似ウイルスモデルにおいて抗ウイルス侵入活性について試験されており、オキサジアゾール化合物がウイルス感染症の治療法開発における可能性を示しています .
神経変性疾患治療
アルツハイマー病(AD)などの神経変性疾患の治療法の探索において、5-フェニル-1,3,4-オキサジアゾール誘導体が設計および合成されてきました。 これらは、AD患者の認知機能の改善のための治療法であるアセチルコリンエステラーゼ阻害剤として評価されてきました .
薬理学的用途
オキサジアゾール誘導体のファーマコフォアは、薬理学における幅広い用途のために特定されています。これらの用途には、抗癌、抗炎症、抗けいれん、および抗ウイルス活性があります。 オキサジアゾール環は、ファーマコフォアの重要な特徴であり、これらの治療分野における化合物の有効性に貢献しています .
将来の方向性
The future directions for “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine” could involve further optimization of the compound’s performance in iridium complexes . Additionally, new iridium complexes could be theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It is known that the oxadiazole ring in the compound can interact with biological targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Similar compounds have shown significant performance differences in various applications, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, potentially modulating their function and affecting cellular responses .
Cellular Effects
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine has notable effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in gene expression and cellular responses . Additionally, the compound can activate certain signaling pathways by interacting with cell surface receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key metabolic enzymes, leading to altered levels of metabolites involved in energy production and biosynthesis . Additionally, it can affect the activity of enzymes involved in detoxification processes .
Transport and Distribution
The transport and distribution of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production .
特性
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
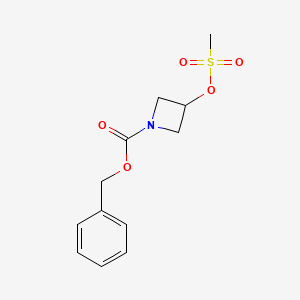
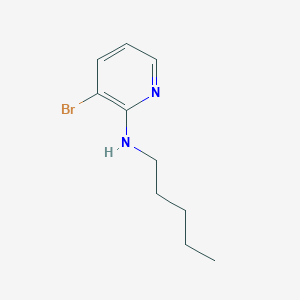
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
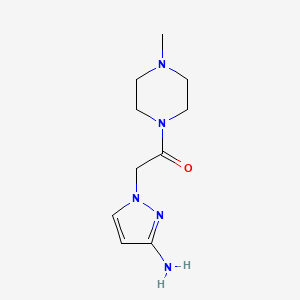
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)
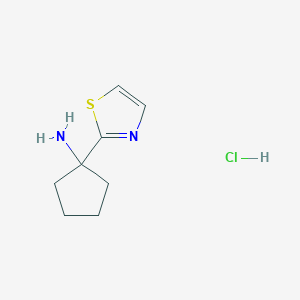
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)


![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)
